molecular formula C20H19BrClN3OS B2517877 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226454-19-8

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2517877
CAS RN: 1226454-19-8
M. Wt: 464.81
InChI Key: XKVZTAQFQMYWEP-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C20H19BrClN3OS and its molecular weight is 464.81. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

  • Studies have examined the molecular structure of related compounds, including their crystal structures and molecular interactions. For instance, compounds with similar structural frameworks have been investigated for their molecular stacking and intermolecular interactions, providing insights into their potential applications in various fields, including materials science and pharmaceuticals (Mohamed et al., 2013).

Solvated Complexes and Crystallography

  • Research has also focused on the solvated complexes of bisimidazole derivatives, including those with bromo and chloro substituents. These studies have provided valuable information on the conformational differences and hydrogen bonding in these compounds, which are crucial for understanding their potential applications in crystal engineering and drug design (Felsmann et al., 2012).

Antimicrobial and Antitumor Properties

  • Imidazole derivatives have been extensively studied for their potential antimicrobial and antitumor activities. This research has contributed to the development of new therapeutic agents in the treatment of various bacterial and cancerous conditions. The structure-activity relationships derived from these studies are vital for medicinal chemistry (Sharma et al., 2018), (Yurttaş et al., 2015).

Photophysical and Theoretical Studies

  • The photophysical properties of imidazole-based molecules have been explored, highlighting their potential in developing new materials for optoelectronic applications. These studies involve understanding the electronic and structural properties of these compounds under various conditions (Somasundaram et al., 2018).

Crystal Structure and Drug Design

  • The crystal structure of closely related compounds has been analyzed to understand their molecular geometry and potential as lead compounds in drug design. These studies provide insights into the molecular basis of drug-receptor interactions, which is crucial for the development of new pharmaceutical agents (Dickens et al., 1991).

Synthesis and Potential Applications

  • Research has been conducted on the synthesis of benzimidazole and imidazole derivatives, exploring their potential applications in various fields, including pharmaceuticals and materials science. These studies have contributed to the development of new synthetic methods and the understanding of reaction mechanisms (Lygin et al., 2009), (Rani et al., 2014).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-3-5-15(21)6-4-14)25(20)17-9-7-16(22)8-10-17/h3-11,13H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVZTAQFQMYWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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